ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate
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Overview
Description
Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate is a chemical compound with the molecular formula C16H21NO3 It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents. One common method involves the use of ethyl 4-oxo-1-piperidinecarboxylate as a starting material. This compound can be synthesized through the reaction of piperidine with ethyl chloroformate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a pure form .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-1-piperidinecarboxylate: A similar compound with a simpler structure, used in similar applications.
1-Carbethoxy-4-piperidone: Another related compound with comparable chemical properties.
Uniqueness
Ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate is unique due to the presence of the phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific research and industrial applications .
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
ethyl 4-oxo-1-[(1R)-1-phenylethyl]piperidine-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-3-20-16(19)15-11-14(18)9-10-17(15)12(2)13-7-5-4-6-8-13/h4-8,12,15H,3,9-11H2,1-2H3/t12-,15?/m1/s1 |
InChI Key |
NBEKGGMUQQQBFX-KEKZHRQWSA-N |
Isomeric SMILES |
CCOC(=O)C1CC(=O)CCN1[C@H](C)C2=CC=CC=C2 |
Canonical SMILES |
CCOC(=O)C1CC(=O)CCN1C(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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